molecular formula C15H26O B14888761 Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cat. No.: B14888761
M. Wt: 222.37 g/mol
InChI Key: LHTUKIPDUDWMAR-BDIDWDBTSA-N
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Description

(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the cyclobutyl and hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism by which (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its antimicrobial properties may result from disrupting microbial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

cyclobutyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C15H26O/c1-9-12(14(16)10-5-4-6-10)7-11-8-13(9)15(11,2)3/h9-14,16H,4-8H2,1-3H3/t9-,11+,12+,13+,14?/m0/s1

InChI Key

LHTUKIPDUDWMAR-BDIDWDBTSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCC3)O

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(C3CCC3)O

Origin of Product

United States

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